molecular formula C10H14N2O2 B1314323 Methyl 3-amino-4-(ethylamino)benzoate CAS No. 343942-49-4

Methyl 3-amino-4-(ethylamino)benzoate

Cat. No. B1314323
M. Wt: 194.23 g/mol
InChI Key: ZDKQABRPOCPNBI-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

3-Amino-4-ethylamino-benzoic acid methyl ester (3.2 g) was prepared by following General Procedure B starting from 4-ethylamino-3-nitro-benzoic acid methyl ester (4.0 g) and Pd/C (20% by weight, 800.0 mg) in MeOH:EtOAc (1:1, 30.0 mL). The crude product was used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH3:12])=[C:6]([N+:13]([O-])=O)[CH:5]=1>CO.CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH3:12])=[C:6]([NH2:13])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NCC)[N+](=O)[O-])=O
Step Two
Name
MeOH EtOAc
Quantity
30 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Step Three
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.